molecular formula C7H5BrN2S B052254 2-Amino-5-bromobenzothiazole CAS No. 20358-03-6

2-Amino-5-bromobenzothiazole

Cat. No. B052254
CAS RN: 20358-03-6
M. Wt: 229.1 g/mol
InChI Key: ZPUJTWBWSOOMRP-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzothiazole is a chemical compound involved in various synthetic organic chemistry applications and shows potential in biological fields. Its structure and properties allow it to participate in a range of chemical reactions and syntheses.

Synthesis Analysis

Several methods have been developed for synthesizing 2-aminobenzothiazoles, a category that includes 2-Amino-5-bromobenzothiazole. These methods typically involve intramolecular cyclization of o-bromoaryl derivatives. Notable techniques include:

  • A ligand-free copper-catalyzed synthesis using copper(II) oxide nanoparticles in DMSO under air (Saha et al., 2009).
  • Synthesis from substituted aryl thioureas using benzyltrimethylammonium tribromide as an electrophilic bromine source (Jordan et al., 2003).
  • A metal-free synthesis method using iodine as a catalyst and oxygen as an oxidant (Xu et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromobenzothiazole is characterized by its benzothiazole backbone, which is crucial for its diverse applications. X-ray crystallography studies provide insights into its molecular structure, as seen in the work of Lynch et al. (1998), who analyzed similar molecular structures (Lynch et al., 1998).

Chemical Reactions and Properties

2-Amino-5-bromobenzothiazole undergoes various chemical reactions, including:

  • The formation of 2-aminobenzothiazoles via intramolecular C-S bond formation and C-H functionalization, utilizing a cocatalytic system under an oxygen atmosphere (Joyce & Batey, 2009).
  • Reaction with electrogenerated thiocyanogen to form 2-aminobenzothiazoles (Kitahara et al., 1987).

Scientific Research Applications

2-Amino-5-bromobenzothiazole is a chemical compound that has been the subject of various scientific research studies . It’s used as a pharmaceutical intermediate and in the synthesis of biologically active compounds .

  • Pharmaceuticals and Medicinal Chemistry

    • 2-Amino-5-bromobenzothiazole is used in the design of biologically active compounds .
    • Compounds with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, anti-depressant, anticonvulsant, antianginal, anti-tumor, and immunomodulatory effects .
    • The compound also has anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
  • Organic Synthesis

    • The compound is used in the synthesis of biologically active derivatives of 2-aminobenzothiazole .
    • The synthesis of 2,5,6-trisubstituted 2-aminobenzothiazoles was carried out by many researchers .
    • The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis .
    • One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
  • Proteomics Research

    • 2-Amino-5-bromobenzothiazole is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in the study of protein interactions, modifications, and localization .
  • Green Synthesis

    • The compound is used in green synthesis, which is a method of synthesis that aims to reduce the environmental impact of chemical processes .
    • One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .
  • Pharmacology

    • Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses (Zika, Lassa, SARS-Cov, etc.), modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant .
    • Recently, the number of publications devoted to the synthesis and study of the pharmacological properties of 2-aminobenzothiazole derivatives has increased significantly .
  • Pesticides

    • BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects . This suggests that 2-Amino-5-bromobenzothiazole could be used in the development of new pesticides .
  • Anti-bacterial and Anti-fungal Applications

    • Molecules containing 2-substituted benzothiazole scaffolds have shown significant anti-bacterial and anti-fungal activities . This suggests that 2-Amino-5-bromobenzothiazole could be used in the development of new anti-bacterial and anti-fungal drugs .
  • Anti-oxidant Applications

    • 2-Amino-5-bromobenzothiazole has been found to exhibit anti-oxidant properties . This could make it useful in the development of treatments for diseases caused by oxidative stress .
  • Anti-proliferative Applications

    • The compound has shown anti-proliferative effects, suggesting potential use in cancer treatments .
  • Anti-convulsant Applications

    • 2-Amino-5-bromobenzothiazole has demonstrated anti-convulsant properties , indicating potential use in the treatment of epilepsy and other seizure disorders .
  • Anti-viral Applications

    • Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses (Zika, Lassa, SARS-Cov, etc.), modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . 2-Amino-5-bromobenzothiazole could potentially be used in the development of new anti-viral drugs .
  • Anti-diabetic Applications

    • Compounds with a benzothiazole moiety have shown anti-diabetic effects , suggesting that 2-Amino-5-bromobenzothiazole could be used in the development of treatments for diabetes .

Safety And Hazards

2-Amino-5-bromobenzothiazole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .

properties

IUPAC Name

5-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUJTWBWSOOMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549078
Record name 5-Bromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromobenzothiazole

CAS RN

20358-03-6
Record name 5-Bromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromobenzothiazole
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Synthesis routes and methods

Procedure details

A solution of Intermediate 62 (1.29 g) in chloroform (12 ml) was added dropwise with a solution of bromine (272 μl, WAKO) in chloroform (1.5 ml), refluxed with heating for 2.5 hours and then stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure, neutralized with 5% aqueous ammonia and then added with water (50 ml) and methylene chloride (150 ml) for extraction. The organic layer was dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate 63, 609 mg).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F Piscitelli, C Ballatore, AB Smith III - Bioorganic & medicinal chemistry …, 2010 - Elsevier
A traceless solid supported protocol for the synthesis of 2-aminobenzothiazoles is described, employing resin-bound acyl-isothiocyanate and a series of anilines. Cyclization of the …
Number of citations: 73 www.sciencedirect.com
MG Chini, A Giordano, M Potenza… - ACS Medicinal …, 2020 - ACS Publications
… For 11–13, a different synthetic approach was preferred because acylation of 2-amino-5-bromobenzothiazole gave less polar compounds with consequent more accessible purification …
Number of citations: 14 pubs.acs.org
P Raubo, DM Andrews, JC McKelvie, GR Robb… - Bioorganic & medicinal …, 2015 - Elsevier
… Required building blocks 45, 46 and 48 were synthesised from the commercially available 2-amino-5-bromobenzothiazole 47 by Boc protection of the amino group and the boronic …
Number of citations: 11 www.sciencedirect.com
MC Cui, ZJ Li, RK Tang, BL Liu - Bioorganic & medicinal chemistry, 2010 - Elsevier
… Briefly 2-amino-5-bromobenzothiazole (9.16 g, 40 mmol) was suspended in 50% KOH (80 g KOH dissolved in 80 mL water). The suspension was heated to reflux for 24 h, and was …
Number of citations: 47 www.sciencedirect.com
M Potenza - 2019 - elea.unisa.it
In the last few years, computational chemistry has played an important role in disclosing novel compounds with relevant biological activity. Inflammation and cancer processes have …
Number of citations: 0 elea.unisa.it
Q Chen, W Tian, G Han, J Qi, C Zheng, Y Zhou… - European Journal of …, 2013 - Elsevier
… 2-Amino-5-bromobenzothiazole 7 [16] was synthesized according to the method of Gourley [17]. Then, it was treated with 2-chloroacetyl chloride in the presence of Et 3 N and THF to …
Number of citations: 15 www.sciencedirect.com
M Potenza, G Bifulco - core.ac.uk
My three-year PhD course in Drug Discovery and Development at the Department of Pharmacy of Salerno University was started in November 2015 under the supervision of Prof. …
Number of citations: 0 core.ac.uk
A Langille - 2013 - escholarship.mcgill.ca
… Table 2.9 Trial Suzuki cross-coupling reaction conditions with 2-amino-5bromobenzothiazole N-BPs ................................................................................ 104 Table 2.10 Inhibition data for …
Number of citations: 1 escholarship.mcgill.ca
C Bagnéris, PG DeCaen, CE Naylor… - Proceedings of the …, 2014 - National Acad Sciences
Voltage-gated sodium channels are important targets for the development of pharmaceutical drugs, because mutations in different human sodium channel isoforms have causal …
Number of citations: 147 www.pnas.org
R Raphemot, AL Eubanks, M Toro-Moreno… - Cell chemical …, 2019 - cell.com
… After 5 min, 2-amino-5-bromobenzothiazole (156 mg, 680 mmol) was added along with more DMF (1 mL) and the mixture was stirred for 18 hr. The mixture was treated with a little …
Number of citations: 9 www.cell.com

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